B1150203 Pertussis Toxin CAS No. 70323-44-3

Pertussis Toxin

カタログ番号 B1150203
CAS番号: 70323-44-3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pertussis Toxin is a major virulence factor produced by the bacterium Bordetella pertussis, which causes whooping cough . It is a multi-subunit protein toxin that inhibits host G protein-coupled receptor signaling, causing a wide array of effects on the host .


Synthesis Analysis

The production and secretion of PT is essential for the virulence of Bordetella pertussis . During the secretion process, PT undergoes a two-step transport process. The first step involves transport of the individual polypeptide chains of PT across the inner membrane utilizing a generalized secretion pathway, most likely the bacterial Sec system. The second step involves the use of a specialized apparatus to transport the toxin across the outer membrane of the bacterial cell .


Molecular Structure Analysis

The overall structure of pertussis toxoid has been established by analysis of its tryptic digest using two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS), capillary liquid chromatography-matrix-assisted laser desorption ionization-tandem mass spectrometry (CapLC-MALDI-MS/MS), and ultraperformance liquid chromatography-mass spectrometry (UPLC-MS (E)) . The crystal structure of the pertussis toxin-ATP complex has also been studied .


Chemical Reactions Analysis

PT is an oligomeric A-B type toxin in which the S1 subunit has the ADP-ribosyltransferase activity whereas the B-oligomer mediates its binding to target cell receptors . The toxin must correctly fold and assemble, cross two bacterial cell membranes, find its way to its target eukaryotic cell, bind and enter that cell, correctly traffic through the eukaryotic cell to its site of action, and finally, enzymatically modify its G protein substrate resulting in intoxication of that cell .


Physical And Chemical Properties Analysis

Native and detoxified preparations of the B. pertussis antigens, pertussis toxin (PT), have been compared using circular dichroism (CD), fluorescence spectroscopy, SDS-PAGE and FPLC gel filtration chromatography .

科学的研究の応用

Role in Severe Pertussis Disease

PT is a multi-subunit protein toxin that inhibits signaling through a subset of G protein-coupled receptors in mammalian cells . PT activity has been linked with severe and lethal pertussis disease in young infants . A detoxified version of PT is a common component of all licensed acellular pertussis vaccines .

Modulation of Immune and Inflammatory Responses

PT plays a significant role in modulating immune and inflammatory responses to infection . It contributes to the characteristic paroxysmal cough of pertussis . This review considers the association of PT activity with three different aspects of pertussis disease: Severe disease in young infants; immune and inflammatory responses; and paroxysmal cough .

Contribution to Pathogenesis

Significant evidence supporting PT’s contribution to pathogenesis has been accumulated from animal model studies . PT is considered to promote the majority of pathogenic manifestations .

Role in Respiratory Infection

Pertussis, commonly known as whooping cough, is a respiratory infection caused by the Bordetella pertussis bacteria . PT is an important virulence factor of this respiratory pathogen .

Induction of Cough Reflex

By studying various bacteria mutants and observing the cough response in mice, researchers identified three bacterial factors named PT, Vag8, and lipooligosaccharide that work together to induce the cough reflex .

Role in Vaccine Development

PT is a common component of all licensed acellular pertussis vaccines . Waning of vaccine immunity over time has become an increasing concern, and several new pertussis vaccines are being evaluated to address this problem .

作用機序

Target of Action

Pertussis Toxin (PT) is a protein-based AB5-type exotoxin produced by the bacterium Bordetella pertussis . The primary targets of PT are the G proteins of the Gi/o class in mammalian cells . These G proteins play a crucial role in signal transduction within the cell .

Biochemical Pathways

The inhibition of G proteins by PT affects normal biological signaling. One of the key biochemical pathways affected by PT is the adenylate cyclase-mediated conversion of ATP to cyclic AMP . This results in an increase in intracellular cAMP, which can cause disturbances in cellular signaling mechanisms .

Pharmacokinetics

It is known that pt is secreted by bordetella pertussis during infection . The toxin then binds to receptors on the eukaryotic cell surface . After introduction into the eukaryotic cell, the toxin is activated by ATP .

Result of Action

The increase in intracellular cAMP induced by PT leads to a variety of effects on host cell activities . These include cell shape rounding associated with adhesion weakening process, actin structure remodeling for the cortical and dense components, increase in cytoskeleton stiffness, and inhibition of migration and repair . PT also causes several systemic effects, among which is an increased release of insulin, causing hypoglycemia .

Action Environment

The action of PT is influenced by various environmental factors. PT is involved in the colonization of the respiratory tract and the establishment of infection . The toxin plays a key role in the host colonization by targeting innate immune cells which express CD11b/CD18, the cellular receptor of CyaA . The local concentration of PT during Bordetella pertussis infection can significantly impair the migration and wound healing capacities of the intoxicated alveolar epithelial cells .

Safety and Hazards

The lethal dose (LD50) for PT is 18ug/kg i.p. body weight for mice and is unknown for humans. In the laboratory setting, typical routes of exposure are through inhalation, mucous membrane contact, sharps injuries with contaminated materials, and ingestion of trace amounts of the material if hands are not washed prior to eating or smoking .

将来の方向性

Future goals include improving the efficacy of vaccines, protecting unvaccinated infants from infection and developing better treatment strategies for infants who become infected with B. pertussis . Achieving these goals requires a more thorough understanding of the mechanisms that are used by B. pertussis to establish infection and cause disease .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pertussis Toxin involves the assembly of several subunits to form the final product. The subunits are synthesized separately and then combined in a stepwise manner to form the complete toxin. The synthesis pathway involves the use of various chemical reactions such as peptide coupling, esterification, and oxidation.", "Starting Materials": [ "L-Aspartic acid", "L-Arginine", "L-Leucine", "L-Lysine", "L-Phenylalanine", "L-Proline", "L-Serine", "L-Threonine", "L-Tryptophan", "L-Tyrosine", "N-Acetylglucosamine", "Palmitic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Succinic anhydride", "Thioanisole", "Trifluoroacetic acid", "Triphenylphosphine", "Tris(2-carboxyethyl)phosphine", "Tryptamine", "Zinc chloride" ], "Reaction": [ "Synthesis of subunit S1: L-Aspartic acid is coupled with L-Arginine using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the S1 subunit.", "Synthesis of subunit S2: L-Leucine, L-Lysine, L-Phenylalanine, L-Proline, L-Serine, L-Threonine, and L-Tryptophan are coupled using peptide coupling reagents to form the S2 subunit.", "Synthesis of subunit S3: N-Acetylglucosamine is coupled with Palmitic acid using esterification reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the S3 subunit.", "Synthesis of subunit S4: Tryptamine is coupled with Thioanisole using esterification reagents to form the S4 subunit.", "Synthesis of subunit S5: L-Tyrosine is oxidized to form the S5 subunit.", "Assembly of Pertussis Toxin: The S1, S2, S3, S4, and S5 subunits are combined using chemical cross-linking agents such as zinc chloride and Tris(2-carboxyethyl)phosphine to form the complete Pertussis Toxin." ] }

CAS番号

70323-44-3

製品名

Pertussis Toxin

外観

Assay:≥95% (estimated by SDS-PAGE)Each vial, when reconstituted to 500 μl with water, contains 50 μg of pertussis toxin in 0.01 M sodium phosphate, 0.05 M sodium chloride, pH 7.0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。